2-(3-Fluorobenzyl)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorobenzyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a benzyl group substituted with a fluorine atom at the 3-position, attached to the isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorobenzyl)isonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid and 3-fluorobenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Procedure: The isonicotinic acid is dissolved in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The 3-fluorobenzyl chloride is then added dropwise to the solution, and the mixture is stirred at an elevated temperature (typically around 80-100°C) for several hours.
Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorobenzyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(3-Fluorobenzyl)isonicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: As an intermediate in organic synthesis, it facilitates the production of more complex molecules.
Mechanism of Action
The mechanism by which 2-(3-Fluorobenzyl)isonicotinic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: The parent compound, lacking the fluorobenzyl group.
3-Fluorobenzyl Isonicotinate: Similar structure but with different substitution patterns.
Nicotinic Acid: An isomer with the carboxyl group at the 3-position instead of the 4-position.
Uniqueness
2-(3-Fluorobenzyl)isonicotinic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated analogs. This fluorine substitution can enhance lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H10FNO2 |
---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H10FNO2/c14-11-3-1-2-9(6-11)7-12-8-10(13(16)17)4-5-15-12/h1-6,8H,7H2,(H,16,17) |
InChI Key |
MZUWYOBIORRSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.